molecular formula C8H5ClN2S B3132619 4-Chloro-6-(thiophen-2-yl)pyrimidine CAS No. 374554-75-3

4-Chloro-6-(thiophen-2-yl)pyrimidine

Cat. No. B3132619
Key on ui cas rn: 374554-75-3
M. Wt: 196.66 g/mol
InChI Key: WISVYBFTUYSGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022209B2

Procedure details

To a flask fitted with a condenser was added 4,6-dichloro-pyrimidine (500 mg, 3.36 mmol), thiophene-2-boronic acid (429 mg, 3.36 mmol), Pd(OAc)2 (38 mg, 0.17 mmol), Ph3P (88 mg, 0.34 mmol), 1 M Na2CO3 (10.4 mL, 10.4 mmol), and DME (20 mL). The resulting mixture was heated at 100° C. for 18 h. After cooling, the resulting mixture was partitioned between CHCl3 (30 mL) and water (30 mL). The organic layer was dried and concentrated to yield a crude residue which was purified on SiO2 (0-30% EtOAc/hexanes) to yield 4-chloro-6-thiophen-2-yl-pyrimidine.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
429 mg
Type
reactant
Reaction Step One
Name
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
38 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1B(O)O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[Na+].[Na+]>CC([O-])=O.CC([O-])=O.[Pd+2].COCCOC>[Cl:1][C:2]1[CH:7]=[C:6]([C:10]2[S:9][CH:13]=[CH:12][CH:11]=2)[N:5]=[CH:4][N:3]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
429 mg
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
Quantity
88 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
38 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the resulting mixture was partitioned between CHCl3 (30 mL) and water (30 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a crude residue which
CUSTOM
Type
CUSTOM
Details
was purified on SiO2 (0-30% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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